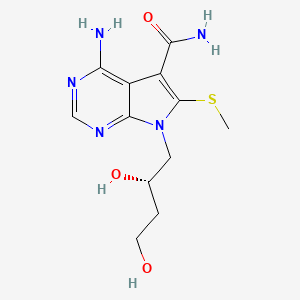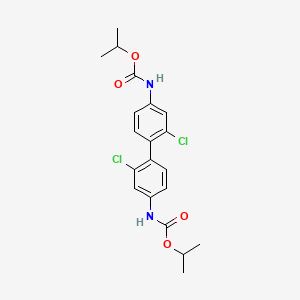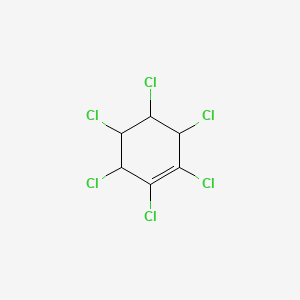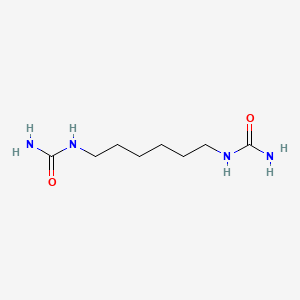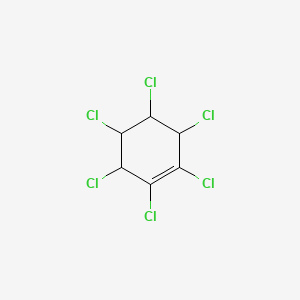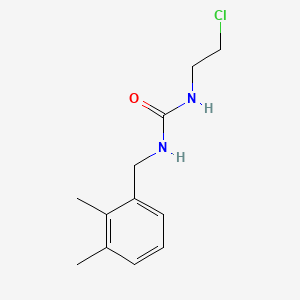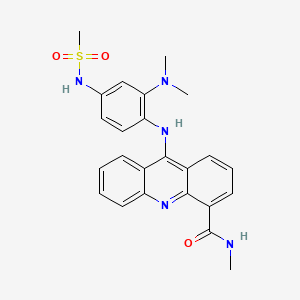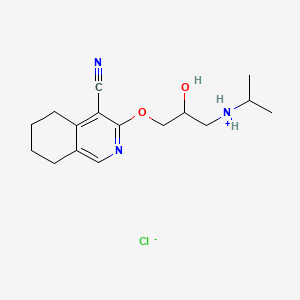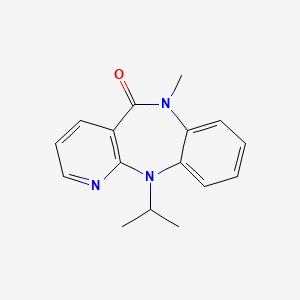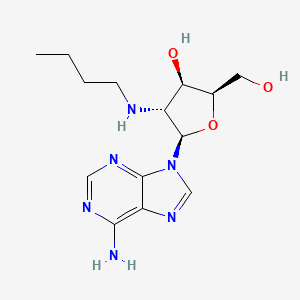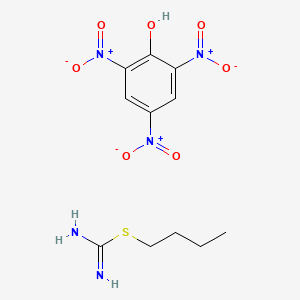
Butyl carbamimidothioate;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl carbamimidothioate;2,4,6-trinitrophenol typically involves the reaction of butyl carbamimidothioate with 2,4,6-trinitrophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl carbamimidothioate;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of butyl carbamimidothioate and 2,4,6-trinitrophenol, such as amino derivatives, substituted phenols, and other functionalized compounds.
Scientific Research Applications
Butyl carbamimidothioate;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, sensors, and explosives detection.
Mechanism of Action
The mechanism of action of butyl carbamimidothioate;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The nitro groups in 2,4,6-trinitrophenol play a crucial role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with an ethyl group instead of a butyl group.
Methyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a methyl group instead of a butyl group.
Propyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl carbamimidothioate;2,4,6-trinitrophenol is unique due to the presence of the butyl group, which can influence its chemical properties and reactivity
Properties
CAS No. |
2788-59-2 |
|---|---|
Molecular Formula |
C11H15N5O7S |
Molecular Weight |
361.33 g/mol |
IUPAC Name |
butyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H12N2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-8-5(6)7/h1-2,10H;2-4H2,1H3,(H3,6,7) |
InChI Key |
HABFOEAHLWIATF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


